Isolaurallene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

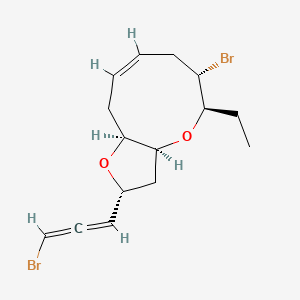

Isolaurallene is a natural product found in Laurencia nipponica with data available.

科学研究应用

Medicinal Chemistry

Isolaurallene has been studied for its potential pharmaceutical applications. Its unique bromoallene structure allows it to participate in various chemical reactions that are valuable in drug development.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The compound's effectiveness against certain bacterial strains has been documented, providing a basis for further exploration in medicinal formulations .

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. Its ability to influence cellular pathways related to cancer cell proliferation and apoptosis is under investigation, with promising results indicating potential use as an adjunct therapy in cancer treatment .

Synthetic Organic Chemistry

The synthesis of this compound itself has been a focal point in organic chemistry, showcasing innovative synthetic methodologies.

- Total Synthesis : this compound has been synthesized through various methods, including copper-mediated reactions that facilitate the formation of its bromoallene moiety. For instance, the synthesis involves the treatment of propargyl trisylate with lithium bromocuprate to yield this compound in significant yields . This methodology not only highlights the compound's synthetic accessibility but also opens avenues for creating derivatives with modified biological activities.

- Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of other complex natural products. Its structural framework allows chemists to build upon it to create more intricate molecules that may possess enhanced biological activities or novel therapeutic effects .

Natural Product Chemistry

This compound is isolated from the marine red alga Laurencia nipponica, which contributes to its significance as a natural product.

- Ecological Role : In its natural habitat, this compound may play a role in chemical defense mechanisms against herbivores or pathogens, showcasing its ecological importance . Understanding these roles can inform ecological studies and bioprospecting efforts for novel compounds with pharmaceutical potential.

- Biochemical Studies : The extraction and characterization of this compound from marine sources have led to insights into the biosynthetic pathways of marine natural products. This knowledge can aid in the discovery of other bioactive compounds within similar marine organisms .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis Methodologies

Research focused on synthesizing this compound through copper-mediated SN2' substitution reactions demonstrated high yields and selectivity. This methodology not only facilitated the synthesis of this compound but also provided insights into optimizing reaction conditions for similar compounds .

常见问题

Basic Research Questions

Q. How is Isolaurallene structurally characterized, and what spectroscopic methods are critical for its identification?

this compound, a C15-acetogenin with medium-ring ethers, is characterized using NMR spectroscopy to resolve its stereochemical features. Key signals include δH 4.75 (position 4-H) and δC 82.3 (position 6-C), which differentiate it from analogs like neolaurallene (δC 72.8 at position 6-C) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular formulas and functional groups. Researchers should prioritize 2D NMR (e.g., COSY, HMBC) to assign stereochemistry, especially at chiral centers like positions 3 and 3.

Q. What foundational synthetic strategies are employed for this compound’s total synthesis?

The Crimmins asymmetric synthesis (2002) remains a benchmark, utilizing ring-closing metathesis (RCM) to construct its 8-membered ether core . Key steps include:

- Stereoselective aldol reactions to establish chiral centers.

- Epoxide formation and nucleophilic opening to configure ether linkages.

- RCM with Grubbs catalysts for macrocycle closure. Researchers must optimize reaction conditions (e.g., solvent, temperature) to avoid side products, particularly during RCM, where competing pathways can yield smaller rings.

Q. How do researchers differentiate this compound from diastereomers like 4-epi-isolaurallene?

Comparative NMR analysis is essential. For example, 4-epi-isolaurallene exhibits δH 4.53 at position 4-H vs. δH 4.75 in this compound. Carbon shifts at position 6-C (δC 73.3 vs. 82.3) further distinguish epimers . X-ray crystallography or NOE experiments can resolve ambiguities in spatial arrangements.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported NMR data for this compound analogs?

Discrepancies in δH/δC values (e.g., position 14-H: 1.85 in this compound vs. 1.56–1.68 in revised itomanallene A) may arise from solvent effects or conformational flexibility . To mitigate:

- Standardize NMR conditions (solvent, temperature, concentration).

- Use computational chemistry (DFT calculations) to predict shifts under varying environments.

- Cross-validate with synthetic standards or isotopic labeling.

Q. How can researchers optimize the enantioselectivity of this compound’s asymmetric synthesis?

Challenges include controlling stereochemistry during aldol additions and epoxide ring-opening. Methodological improvements:

- Chiral auxiliaries or catalysts : Evans oxazolidinones for aldol steps.

- Kinetic resolution : Enzymatic or organocatalytic methods to enrich enantiomeric excess (ee).

- In-situ monitoring : HPLC or chiral GC to track ee during synthesis .

Q. What comparative bioactivity studies inform this compound’s mechanism of action in pharmacological models?

While this compound’s bioactivity is less documented than laurallene, researchers can:

- Design cytotoxicity assays (e.g., against cancer cell lines) with structural analogs.

- Use molecular docking to predict interactions with biological targets (e.g., ion channels).

- Compare SAR trends with C15-acetogenins like obtusallene to identify critical functional groups .

Q. Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting bioassay results for this compound-derived compounds?

Contradictions may stem from impurities or assay variability. Recommendations:

- Purify compounds via HPLC to ≥95% purity.

- Replicate assays across multiple cell lines/models.

- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to confirm significance .

Q. What computational tools are effective for predicting this compound’s reactivity in novel synthetic routes?

Density Functional Theory (DFT) predicts transition states for key steps (e.g., RCM energetics). Software like Gaussian or ORCA can model:

- Activation barriers for stereochemical outcomes.

- Solvent effects on reaction pathways. Pair computational results with experimental validation to refine models .

Q. Tables for Key Analytical Data

| Position | This compound δH | 4-epi-isolaurallene δH | Revised Itomanallene A δH |

|---|---|---|---|

| 3-H | 5.39 | 5.61 | 5.48 |

| 4-H | 4.75 | 4.53 | 4.86 |

| 6-C | 82.3 | 73.3 | 72.6 |

| 14-H | 1.85 | 2.04 | 1.56–1.68 |

Table 1: Comparative NMR shifts (δH in ppm, δC in ppm) for this compound and analogs .

属性

分子式 |

C15H20Br2O2 |

|---|---|

分子量 |

392.13 g/mol |

InChI |

InChI=1S/C15H20Br2O2/c1-2-13-12(17)7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1 |

InChI 键 |

MFIOGNKPHIMUQN-MYZNQJQGSA-N |

手性 SMILES |

CC[C@@H]1[C@H](C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br |

规范 SMILES |

CCC1C(CC=CCC2C(O1)CC(O2)C=C=CBr)Br |

同义词 |

isolaurallene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。